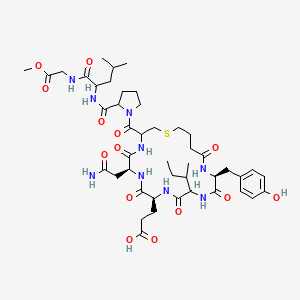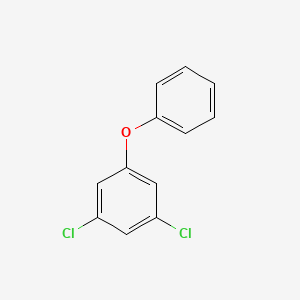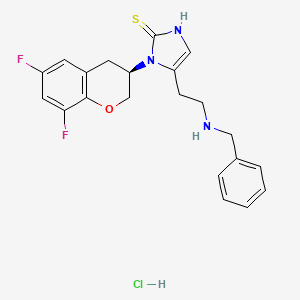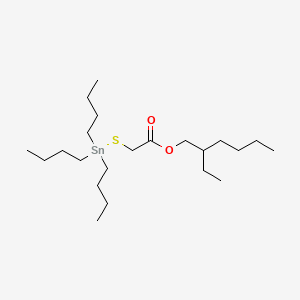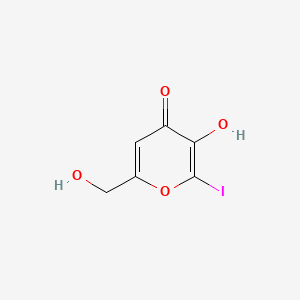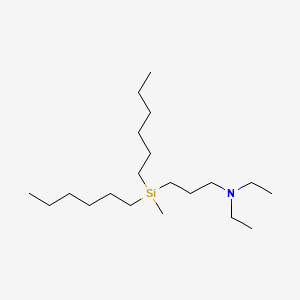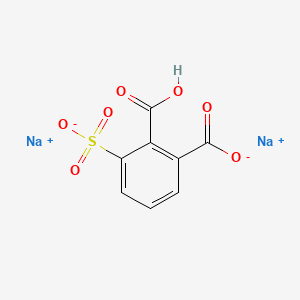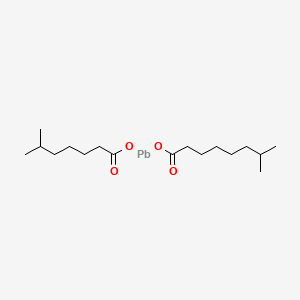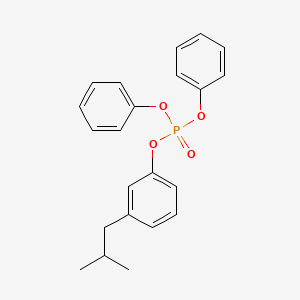
Lithium isooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a compound with the molecular formula C18H35LiO2 and a molecular weight of 290.411 g/mol . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium isooctadecanoate can be synthesized through the neutralization reaction between isooctadecanoic acid and lithium hydroxide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
C18H36O2 (isooctadecanoic acid) + LiOH → C18H35LiO2 (lithium isooctadecanoate) + H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Lithium isooctadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound peroxide.
Reduction: It can be reduced to form this compound alcohol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound peroxide.
Reduction: this compound alcohol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Lithium isooctadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acids in biological systems.
Industry: It is used in the production of lubricants, surfactants, and as an additive in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism of action of lithium isooctadecanoate involves its interaction with various molecular targets and pathways. It primarily acts by:
Inhibition of Enzymes: It inhibits enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular processes.
Modulation of Receptors: It modulates the activity of glutamate receptors, maintaining a balance in glutamate levels between cells.
Pathway Involvement: It affects pathways such as the Wnt/β-catenin pathway, CREB/brain-derived neurotrophic factor pathway, and nuclear factor (erythroid-derived 2)-like 2 pathway
Comparison with Similar Compounds
Lithium stearate: Another lithium salt of a fatty acid, used in similar applications but with different physical properties.
Lithium palmitate: Similar in structure but with a shorter carbon chain, leading to different chemical behavior.
Lithium laurate: Even shorter carbon chain, used in different industrial applications.
Uniqueness: Lithium isooctadecanoate is unique due to its branched structure, which imparts different solubility and reactivity compared to its linear counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Properties
CAS No. |
84731-55-5 |
|---|---|
Molecular Formula |
C18H35LiO2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
lithium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.Li/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI Key |
IWKHLSWRZUBVAH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)CCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


